

Benchmarking Cadisegliatin's Effect on HbA1c Against Current Diabetes Therapies

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Compound of Interest

Compound Name: Cadisegliatin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Cadisegliatin**'s performance, specifically its effect on glycated hemoglobin (HbA1c), against current standard-of-care diabetes therapies. The information is supported by available clinical trial data and is intended to inform research and development professionals.

Introduction to Cadisegliatin

Cadisegliatin (also known as TTP399) is a novel, orally administered, liver-selective glucokinase activator.^{[1][2][3]} It is being investigated as a potential first-in-class adjunctive therapy to insulin for individuals with Type 1 Diabetes (T1D).^{[4][5]} Its mechanism of action is independent of insulin; it enhances the liver's ability to sense glucose and, in response to high blood sugar levels, increases glucose uptake and storage in the form of glycogen. This unique, targeted approach has the potential to improve glycemic control.

Currently, **Cadisegliatin** is in a Phase 3 clinical trial known as the CATT1 study. While the primary focus of this trial is the reduction of hypoglycemic events, a key secondary endpoint is the reduction in HbA1c.

Comparative Analysis of HbA1c Reduction

The following table summarizes the reported effects on HbA1c for **Cadisegliatin** and a range of current diabetes therapies. It is crucial to note that the data for **Cadisegliatin** is from studies

in patients with Type 1 Diabetes as an adjunct to insulin, whereas the data for most other therapies are from studies in patients with Type 2 Diabetes.

Drug Class/Name	Mechanism of Action	Typical HbA1c Reduction (Placebo-Corrected or vs. Comparator)	Patient Population
Glucokinase Activator			
Cadisegliatin	Liver-selective glucokinase activator	~0.36% (vs. insulin alone in Phase 2) An average improvement of 0.21% was seen vs. a 0.11% increase in the placebo group in another Phase 2 analysis.	Type 1 Diabetes (adjunct to insulin)
Biguanides			
Metformin	Decreases hepatic glucose production, decreases intestinal absorption of glucose, and improves insulin sensitivity.	First-line therapy; HbA1c reduction is dose-dependent.	Type 2 Diabetes
SGLT2 Inhibitors			
Canagliflozin, Dapagliflozin, Empagliflozin	Inhibit sodium-glucose co-transporter 2 in the kidney, reducing glucose reabsorption.	-0.62% to -0.80% (as add-on to metformin)	Type 2 Diabetes
GLP-1 Receptor Agonists			
Liraglutide	Mimics the incretin hormone GLP-1, increasing insulin secretion, slowing gastric emptying, and	-0.6% to -1.5%	Type 2 Diabetes

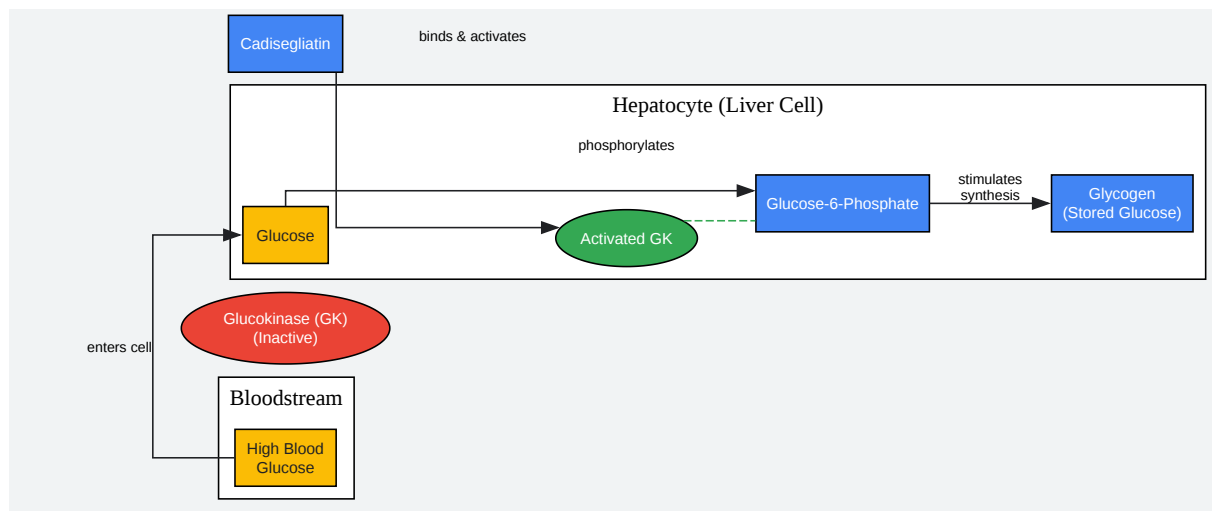
	decreasing glucagon secretion.		
Semaglutide (weekly)	GLP-1 Receptor Agonist	-1.5% to -1.8% (in clinical trials)	Type 2 Diabetes
Exenatide (weekly)	GLP-1 Receptor Agonist	~ -1.9%	Type 2 Diabetes
DPP-4 Inhibitors			
Sitagliptin, Saxagliptin, etc.	Inhibits the DPP-4 enzyme, increasing levels of active incretin hormones.	~ -0.71% (as add-on to metformin)	Type 2 Diabetes
Amylin Mimetics			
Pramlintide	Mimics the hormone amylin, slowing gastric emptying and promoting satiety.	up to -0.6%	Type 1 and Type 2 Diabetes (adjunct to insulin)
Insulin			
Various Formulations	Replaces or supplements endogenous insulin.	Provides the greatest glucose-lowering effect, with reductions up to -4.9% (in combination with metformin).	Type 1 and Type 2 Diabetes

Note: HbA1c reduction can vary significantly based on baseline HbA1c, patient characteristics, treatment duration, and adherence.

Signaling Pathway and Experimental Workflows

Cadisegliatin's Mechanism of Action

The diagram below illustrates the signaling pathway through which **Cadisegliatin** exerts its glucose-lowering effect in the liver.

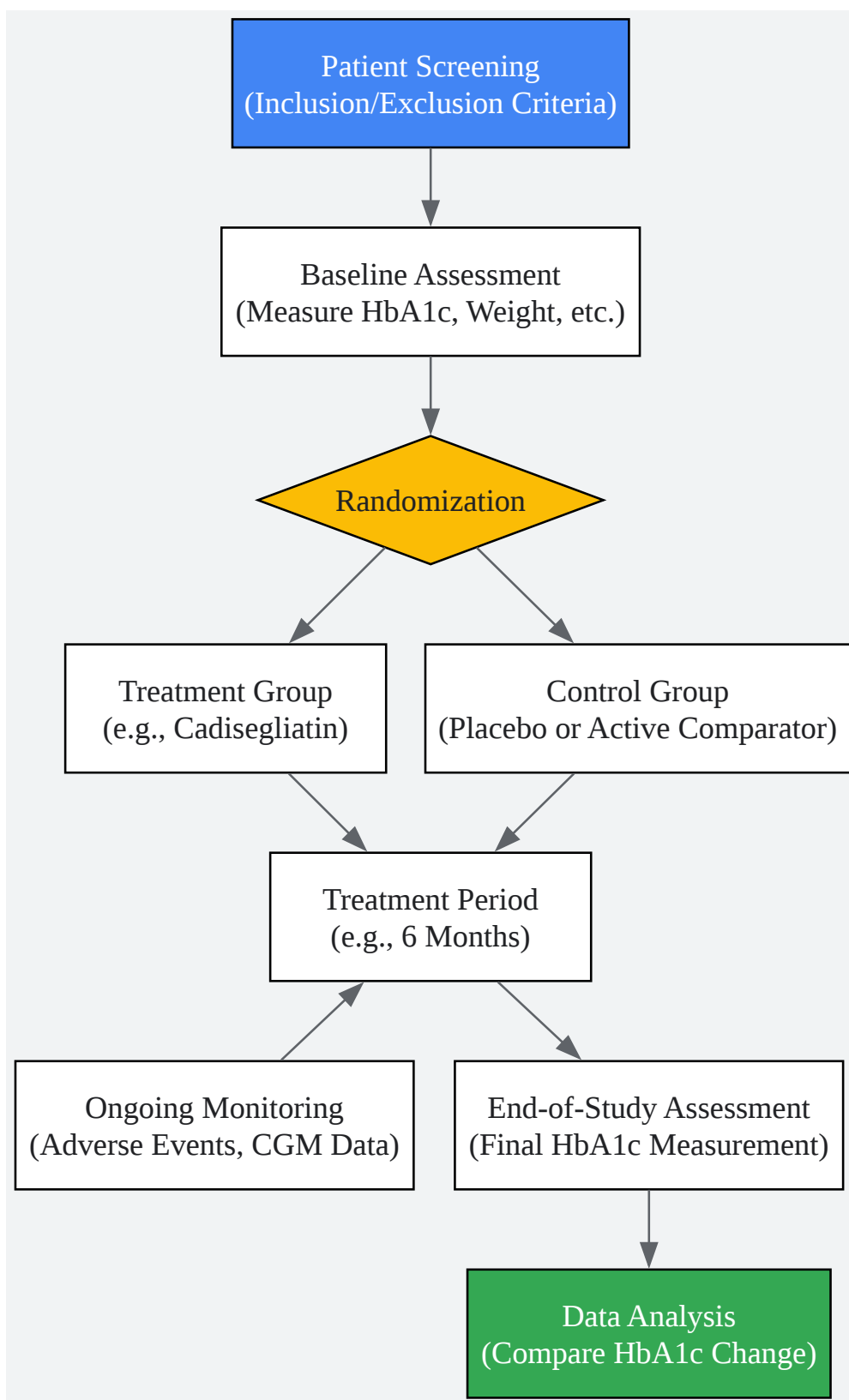


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Caption: **Cadisegliatin** activates glucokinase in the liver, promoting glucose uptake and storage.

General Experimental Workflow for HbA1c Clinical Trials

This diagram outlines a typical workflow for a randomized controlled trial designed to assess the efficacy of a new diabetes therapy on HbA1c levels.



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Caption: Standard workflow for a randomized controlled clinical trial assessing HbA1c.

Experimental Protocols

Cadisegliatin: CATT1 Phase 3 Trial Protocol

The ongoing CATT1 trial provides a relevant example of a robust clinical protocol for an adjunctive diabetes therapy.

- **Study Design:** The trial is a randomized, double-blind, placebo-controlled study.
- **Patient Population:** The study is expected to enroll approximately 150 adults (18 years or older) with a diagnosis of Type 1 Diabetes.
- **Intervention and Comparator:** Participants are randomized to receive one of two doses of orally administered **Cadisegliatin** (800 mg once or twice daily) or a placebo. This is administered as an adjunct to their existing insulin therapy, delivered via multiple daily injections or a continuous subcutaneous insulin infusion pump.
- **Duration:** The treatment period is six months.
- **Primary Endpoint:** The primary efficacy endpoint is the incidence of level 2 (clinically significant, <54 mg/dL) and level 3 (severe) hypoglycemic events in the **Cadisegliatin** groups compared to the placebo group.
- **Secondary Endpoints:** Key secondary endpoints include the change in HbA1c from baseline, the time spent in the target glycemic range, and the incidence of diabetic ketoacidosis.
- **Glycemic Monitoring:** All participants are provided with and use a continuous glucose monitor (CGM) throughout the study to inform the endpoints.

General Protocol for Assessing HbA1c in Type 2 Diabetes

Clinical trials for therapies targeting Type 2 Diabetes generally follow a standardized protocol to measure HbA1c changes effectively.

- **Study Design:** Most are randomized controlled trials (RCTs), often double-blind, comparing the investigational drug against a placebo or an active comparator (e.g., a DPP-4 inhibitor).

- **Patient Population:** A common design involves enrolling patients with Type 2 Diabetes who have inadequate glycemic control (e.g., HbA1c between 7.5% and 10.5%) despite being on a stable dose of metformin monotherapy.
- **Intervention:** Patients are randomized to receive the investigational drug or the comparator, added to their existing metformin regimen.
- **Duration:** Trial durations typically range from 12 to 56 weeks to allow for a meaningful change in HbA1c to be observed.
- **Primary Endpoint:** The primary endpoint is typically the mean change in HbA1c from baseline to the end of the study period.
- **Blood Sampling:** HbA1c levels are measured from blood samples taken at the beginning (baseline) and at the end of the treatment period. Measurements may also be taken at intermediate time points.
- **Statistical Analysis:** The change in HbA1c in the treatment group is compared to the change in the control group to determine the drug's efficacy. Analyses are often adjusted for baseline HbA1c levels.

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